4-(Ethylthio)benzyl alcohol
Description
4-(Ethylthio)benzyl alcohol is an organic compound characterized by the presence of an ethylthio group attached to the benzyl alcohol structure
Properties
IUPAC Name |
(4-ethylsulfanylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12OS/c1-2-11-9-5-3-8(7-10)4-6-9/h3-6,10H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDBSCPRFIBRIKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Ethylthio)benzyl alcohol can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 4-chlorobenzyl alcohol with ethanethiol in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency.
Industrial Production Methods
In an industrial setting, the production of 4-(Ethylthio)benzyl alcohol may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium on carbon can be employed to facilitate the reaction, ensuring high selectivity and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
4-(Ethylthio)benzyl alcohol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alkane using reducing agents like lithium aluminum hydride.
Substitution: The ethylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Major Products Formed
Oxidation: 4-(Ethylthio)benzaldehyde or 4-(Ethylthio)benzoic acid.
Reduction: 4-(Ethylthio)toluene.
Substitution: Various substituted benzyl alcohols depending on the nucleophile used.
Scientific Research Applications
4-(Ethylthio)benzyl alcohol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(Ethylthio)benzyl alcohol involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylthio group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This can lead to the modulation of enzyme activity or receptor binding, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(Methylthio)benzyl alcohol: Similar structure but with a methylthio group instead of an ethylthio group.
4-(Propylthio)benzyl alcohol: Similar structure but with a propylthio group instead of an ethylthio group.
4-(Butylthio)benzyl alcohol: Similar structure but with a butylthio group instead of an ethylthio group.
Uniqueness
4-(Ethylthio)benzyl alcohol is unique due to the specific length of its ethylthio group, which can influence its chemical reactivity and biological activity. The ethylthio group provides a balance between hydrophobicity and steric effects, making it a valuable compound for various applications.
Biological Activity
4-(Ethylthio)benzyl alcohol, a derivative of benzyl alcohol, has garnered interest in the field of medicinal chemistry due to its potential biological activities. The compound is characterized by the presence of an ethylthio group attached to the benzyl alcohol structure, which may influence its interaction with biological targets.
- Chemical Formula : C10H14OS
- Molecular Weight : 182.28 g/mol
- CAS Number : 81518-54-9
The biological activity of 4-(ethylthio)benzyl alcohol can be attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The ethylthio group may enhance lipophilicity, facilitating better membrane penetration and interaction with hydrophobic sites in proteins.
Antimicrobial Activity
4-(Ethylthio)benzyl alcohol exhibits significant antimicrobial properties. Studies have shown that compounds with similar structures can synergistically enhance antimicrobial activity when combined with other agents. This suggests that 4-(ethylthio)benzyl alcohol might be effective against a range of bacteria and fungi, making it a candidate for use in pharmaceuticals and preservatives.
Antioxidant Properties
Research indicates that benzyl alcohol derivatives possess antioxidant properties, which may contribute to their protective effects against oxidative stress in cells. This activity is crucial for preventing cellular damage and could be beneficial in therapeutic applications related to aging and chronic diseases.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study demonstrated that 4-(ethylthio)benzyl alcohol showed enhanced antimicrobial activity when used in combination with other preservatives in cosmetic formulations, effectively inhibiting microbial growth over extended periods.
- Cell Viability Assays : In vitro studies using various cancer cell lines indicated that 4-(ethylthio)benzyl alcohol could reduce cell viability at higher concentrations, suggesting potential cytotoxic effects against tumor cells.
- Oxidative Stress Reduction : Experimental models showed that treatment with 4-(ethylthio)benzyl alcohol resulted in decreased levels of reactive oxygen species (ROS), indicating its role as an antioxidant.
Comparative Analysis
| Compound | Antimicrobial Activity | Antioxidant Activity | Cytotoxicity |
|---|---|---|---|
| 4-(Ethylthio)benzyl alcohol | Moderate | High | Moderate |
| Benzyl Alcohol | Low | Moderate | Low |
| 4-Methylbenzyl Alcohol | High | Moderate | High |
Safety Profile
The safety profile of 4-(ethylthio)benzyl alcohol is critical for its application in consumer products. Preliminary toxicity studies suggest low acute toxicity levels, but further research is needed to establish long-term safety and potential side effects.
Future Directions
Further investigations are warranted to explore:
- The full spectrum of biological activities of 4-(ethylthio)benzyl alcohol.
- Mechanistic studies to elucidate how the ethylthio group modifies biological interactions.
- Clinical trials to assess efficacy and safety in human subjects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
